molecular formula C13H13N3O2 B2589103 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid CAS No. 932334-10-6

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid

Cat. No.: B2589103
CAS No.: 932334-10-6
M. Wt: 243.266
InChI Key: FWRPELRETWATEG-UHFFFAOYSA-N
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Description

4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is an organic compound that features a benzoic acid moiety linked to an aminopyridine group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid typically involves the reaction of 3-aminopyridine with 4-formylbenzoic acid under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions involving halogens or sulfonation agents.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential as a therapeutic agent set it apart from other similar compounds .

Properties

IUPAC Name

4-[[(3-aminopyridin-2-yl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-11-2-1-7-15-12(11)16-8-9-3-5-10(6-4-9)13(17)18/h1-7H,8,14H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRPELRETWATEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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